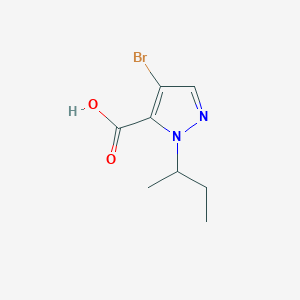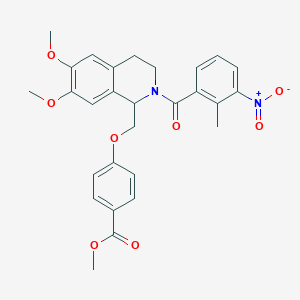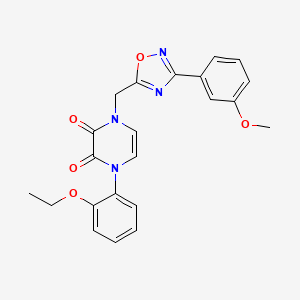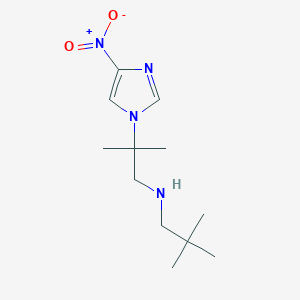
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
説明
“1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone” is a chemical compound with the molecular formula C18H14N2O3. It has been used in the synthesis of a new series of N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides .
Synthesis Analysis
The nitro function of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone was converted into the corresponding amine by grinding it with zinc dust and ammonium chloride (reducing agent). This was then successfully converted into the N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl) arylamides by treating it with coupling reagents such as EDC, HATU, and DCC . The yields were found to be excellent with HATU, moderate in EDC, and very less in DCC, hence, HATU was considered as a suitable coupling reagent .Molecular Structure Analysis
The synthesized compounds were structurally characterized by NMR, NMR-DEPT, and HRMS .Chemical Reactions Analysis
The reaction occurs under oxidative conditions via a cascade sequence of bromination, aldol condensation followed by substitution .科学的研究の応用
Antibacterial and Antifungal Properties
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone has been utilized as a precursor in the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines. These derivatives display significant antibacterial and antifungal properties. For instance, certain compounds synthesized from it have shown prominent activity against Gram-positive and Gram-negative bacteria, and fungi like Candida strains and Aspergillus niger (Kumar & Vijayakumar, 2017).
Antioxidant Activity
The synthesized derivatives of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone have also been evaluated for their antioxidant activity. Compounds from this synthesis have exhibited significant scavenging activity against free radicals, suggesting their potential as antioxidants (Kumar & Vijayakumar, 2017).
Potential in Treating Type II Diabetes
Derivatives from 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone have been explored as α-glucosidase and α-amylase inhibitors, which are significant in the treatment of type II diabetes. Some synthesized compounds have demonstrated considerable inhibitory activity in this regard (Kumar et al., 2019).
DNA Binding and Molecular Docking Studies
Novel chloroquinoline derivatives, including those synthesized from 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, have been subjected to DNA binding and molecular docking studies. These studies suggest their potential effectiveness as anti-diabetic agents by inhibiting specific proteins involved in diabetes (Murugavel et al., 2017).
Structural and Vibrational Spectroscopic Studies
The compound has been synthesized and studied for its structural and vibrational characteristics using techniques like X-ray diffraction and NMR. This research provides valuable insights into the molecular structure and properties of such compounds (Murugavel et al., 2016).
作用機序
特性
IUPAC Name |
1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPPSXNVGKKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319969 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
CAS RN |
312750-41-7 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)

![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)